molecular formula C10H8S2 B1317319 Naphthalene-2,7-dithiol CAS No. 71977-56-5

Naphthalene-2,7-dithiol

Cat. No.: B1317319
CAS No.: 71977-56-5
M. Wt: 192.3 g/mol
InChI Key: INUVVGTZMFIDJF-UHFFFAOYSA-N
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Description

Structural Significance and Research Interest in Naphthalene-Based Dithiols

The structural significance of naphthalene-based dithiols lies in the fusion of a rigid, planar naphthalene (B1677914) backbone with the versatile chemistry of thiol groups. The naphthalene unit, a polycyclic aromatic hydrocarbon, offers a well-defined and electronically conjugated scaffold. vedantu.comnih.gov The positions of the two thiol substituents are critical, as they dictate the geometry and connectivity when the molecule acts as a building block in larger assemblies.

In the case of Naphthalene-2,7-dithiol, the thiol groups are positioned opposite each other across the long axis of the molecule. This linear and rigid geometry makes it an ideal linker for constructing ordered supramolecular structures and polymers. diva-portal.org Research interest in these compounds is driven by their potential to form materials with tailored properties. The aromatic core influences the electronic bandgap and charge transport properties, while the sulfur atoms of the thiol groups provide strong coordination sites for binding to metal centers. chemrxiv.orgacs.org This combination allows for the creation of coordination polymers and metal-organic frameworks (MOFs) with potentially useful electronic, magnetic, or porous characteristics. diva-portal.orgwiley.com

The broader family of naphthalene diimides (NDIs) has been extensively studied for creating n-type organic semiconductors, and the ability to tune their electronic properties through core substitution is well-established. acs.orgacs.orgthieme-connect.de By analogy, researchers are exploring naphthalene-based dithiols as a platform where the specific isomerism and functionalization of the naphthalene core can be used to fine-tune the properties of resulting materials for applications in electronics and materials science. diva-portal.orgswinburne.edu.au

Overview of this compound's Role in Modern Chemical Science

In modern chemical science, this compound primarily serves as a functional building block or "ligand" for the synthesis of advanced materials. diva-portal.org Its bifunctional nature allows it to bridge two or more entities, leading to the formation of extended networks.

A primary role is as a linker in coordination polymers and MOFs. diva-portal.orgresearchgate.net In these materials, metal ions or clusters (the "nodes") are connected by organic ligands (the "struts"), such as this compound, to form one-, two-, or three-dimensional structures. researchgate.netberkeley.edu The length, rigidity, and electronic nature of the this compound linker are key determinants of the final framework's topology, porosity, and electronic properties. These materials are investigated for applications including gas storage, separation, and catalysis. researchgate.net

Beyond coordination polymers, this compound is explored in the field of organic electronics. cymitquimica.com Its potential to facilitate charge transport through its conjugated system makes it a candidate for use in organic semiconductors. cymitquimica.com Furthermore, research has demonstrated the utility of naphthalene dithiols as stabilizing additives in organic photovoltaic (OPV) cells. They can help to reduce trap-assisted recombination and improve the operational stability of the devices under real-world conditions. rsc.org

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC10H8S2 nih.gov
Molecular Weight192.3 g/mol nih.gov
IUPAC NameThis compound nih.gov
CAS Number71977-56-5 nih.gov

Scope and Research Trajectories Pertaining to this compound

The future research directions for this compound are focused on exploiting its unique structural and electronic characteristics to create next-generation functional materials. A significant trajectory involves the synthesis of novel coordination polymers and MOFs with precisely controlled structures and properties. chemrxiv.orgresearchgate.net Researchers are investigating how the choice of metal ion, combined with the rigid this compound linker, can lead to materials with high charge mobility for electronic applications or specific pore environments for selective catalysis. diva-portal.org

Another expanding area of research is its application in molecular electronics. Studies on oligoacene dithiols, a class to which this compound belongs, have shown that charge transport through single-molecule junctions is highly dependent on the molecule's structure and its connection to the electrodes. acs.org this compound serves as a model compound for investigating fundamental aspects of electron transport through π-conjugated systems and non-covalent interactions at the nanoscale. acs.orgacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalene-2,7-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8S2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUVVGTZMFIDJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30538780
Record name Naphthalene-2,7-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71977-56-5
Record name Naphthalene-2,7-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Naphthalene 2,7 Dithiol and Its Derivatives

Thiolation Routes for Naphthalene (B1677914) Core Functionalization

The direct introduction of thiol groups onto the naphthalene core represents a primary strategy for the synthesis of naphthalene-2,7-dithiol. A prominent and effective method for achieving this transformation is through the application of the Newman-Kwart rearrangement. wikipedia.orgorganic-chemistry.org This reaction sequence typically begins with the corresponding dihydroxy-naphthalene, which is converted to a thiocarbamate intermediate that subsequently rearranges upon heating to yield the desired dithiol after hydrolysis.

A specific application of this methodology for the synthesis of this compound starts with 2,7-dihydroxynaphthalene. google.com This precursor is reacted with a dialkylthiocarbamoyl chloride, such as dimethylthiocarbamoyl chloride, in the presence of a base to form the O,O'-bis(dialkylthiocarbamoyl)naphthalene derivative. The subsequent thermal rearrangement of this intermediate, a key step in the Newman-Kwart reaction, involves the migration of the aryl group from the oxygen to the sulfur atom, yielding the S,S'-bis(dialkylcarbamoyl)this compound. The final step involves the hydrolysis of the thiocarbamate groups, typically under acidic or basic conditions, to afford the target molecule, this compound. google.com

The reaction conditions for the Newman-Kwart rearrangement, particularly the temperature, are critical and can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups on the naphthalene core can facilitate the rearrangement, while electron-withdrawing groups may require higher temperatures or longer reaction times. kiku.dk

Starting MaterialReagentIntermediateProductReference
2,7-DihydroxynaphthaleneDimethylthiocarbamoyl chlorideO,O'-bis(dimethylthiocarbamoyl)naphthalene-2,7-diolThis compound google.com

Reductive Synthesis Strategies from Sulfonyl Precursors

An alternative and widely employed approach for the synthesis of this compound involves the reduction of naphthalene-2,7-disulfonic acid or its derivatives. This multi-step process typically begins with the sulfonation of naphthalene to yield the disulfonic acid, which is then converted to a more reactive species, such as a disulfonyl chloride, before the final reduction to the dithiol.

Catalytic Reduction Approaches for Naphthalene-2,7-disulfonic Acid Derivatives

The catalytic hydrogenation of aromatic sulfonyl chlorides to the corresponding thiols is a powerful and efficient method. taylorfrancis.com This approach offers a cleaner alternative to stoichiometric metal-based reductions. For the synthesis of this compound, the precursor, naphthalene-2,7-disulfonyl chloride, is subjected to hydrogenation in the presence of a suitable catalyst.

Palladium-based catalysts are commonly employed for this transformation. google.com The reaction is typically carried out under a hydrogen atmosphere at moderate pressures. A key consideration in this process is the in-situ neutralization of the hydrochloric acid that is generated as a byproduct. Mild bases are often added to the reaction mixture to prevent acid-catalyzed side reactions and to protect the catalyst from deactivation. taylorfrancis.com

Another catalytic system for the reduction of aromatic sulfonyl halides utilizes hydrogen sulfide (B99878) as the reducing agent in the presence of sulfur-active catalysts such as cobalt, molybdenum, nickel, tungsten, or chromium. google.com This method can be performed in a solvent like toluene (B28343) to minimize the formation of tars. google.com

PrecursorCatalystReducing AgentKey ConditionsProductReference
Naphthalene-2,7-disulfonyl chloridePalladium on CarbonHydrogen gasModerate pressure, presence of a mild baseThis compound taylorfrancis.comgoogle.com
Naphthalene-2,7-disulfonyl chlorideCobalt, Molybdenum, Nickel, Tungsten, or Chromium sulfidesHydrogen sulfideSolvent (e.g., toluene), 50-300 °CThis compound google.com

Alternative Reductive Transformations

Beyond catalytic hydrogenation, a variety of stoichiometric reducing agents can be employed for the conversion of naphthalene-2,7-disulfonyl chloride to this compound. These methods, while often less atom-economical than catalytic approaches, provide valuable alternatives, particularly in laboratory-scale syntheses.

One common and effective reducing agent is zinc dust, often used in the presence of an acid such as acetic acid or sulfuric acid. google.com The reaction involves the transfer of electrons from the zinc metal to the sulfonyl chloride groups, leading to their reduction to thiol functionalities.

Triphenylphosphine is another reagent capable of reducing aromatic sulfonyl chlorides to the corresponding thiols. organic-chemistry.orgresearchgate.net This reaction is typically carried out in a suitable solvent like toluene and offers a convenient method for this transformation. The reaction proceeds through the formation of a phosphonium (B103445) salt intermediate, which is subsequently hydrolyzed to yield the thiol.

PrecursorReducing AgentSolventProductReference
Naphthalene-2,7-disulfonyl chlorideZinc dust and acid (e.g., acetic acid)Acetic acid or other suitable solventThis compound google.com
Naphthalene-2,7-disulfonyl chlorideTriphenylphosphineTolueneThis compound organic-chemistry.orgresearchgate.net

Convergent and Divergent Synthetic Pathways for this compound

The principles of convergent and divergent synthesis can be strategically applied to the preparation of this compound and its derivatives, enabling the efficient construction of complex molecules and the generation of libraries of related compounds.

A divergent synthetic strategy begins with a common precursor that is elaborated into a variety of distinct products. In the context of this compound derivatives, a suitable starting material such as 2,7-dibromonaphthalene (B1298459) can serve as a versatile platform. Through various cross-coupling reactions, the bromine atoms can be substituted with a wide range of functional groups, leading to a diverse library of 2,7-disubstituted naphthalene derivatives. For instance, palladium-catalyzed amination reactions can be used to introduce different amine-containing side chains, leading to a variety of ligands or functional materials. Subsequently, the bromo groups could be converted to thiol groups, if desired, through a number of methods, including reaction with a thiolating agent or conversion to an organometallic species followed by reaction with sulfur.

Synthetic StrategyStarting Material(s)Key ReactionsProduct(s)
Divergent 2,7-DibromonaphthalenePalladium-catalyzed cross-coupling reactions (e.g., amination, Suzuki, Sonogashira)A library of 2,7-disubstituted naphthalene derivatives
Convergent This compound and other functionalized fragmentsNucleophilic substitution, condensation reactionsComplex macrocycles, polymers, or hybrid molecules

Reactivity and Mechanistic Investigations of Naphthalene 2,7 Dithiol

Thiol Group Reactivity in Oxidation and Coupling Processes

The mercapto (-SH) groups of Naphthalene-2,7-dithiol are highly active and susceptible to oxidation. google.com This reactivity is a characteristic feature of thiols, particularly aromatic thiols, which can be readily converted to disulfides through oxidative coupling. google.combiolmolchem.com This process involves the formation of a sulfur-sulfur bond between two molecules of the dithiol, leading to dimers or even polymers. google.com The propensity for this reaction is high, and it can occur in the presence of various oxidizing agents. researchgate.net

The transformation of thiols to disulfides is a stepwise process. While the initial oxidation yields the disulfide, further oxidation can lead to the formation of sulfonic acids. biolmolchem.com Therefore, controlled conditions are necessary to selectively obtain the disulfide product. The high reactivity of the thiol groups in this compound means it can readily generate disulfide-linked polymers, a property that can also limit its applications if not properly controlled. google.com

Oxidizing Agent ClassSpecific ExamplesGeneral Outcome for Thiols
HalogensIodine (I₂), Bromine (Br₂)High conversion to disulfides. researchgate.net
SulfoxidesDimethyl sulfoxide (B87167) (DMSO)Effective, often requires an activator or acidic conditions. biolmolchem.com
PeroxidesHydrogen Peroxide (H₂O₂)Can lead to over-oxidation if not controlled.
Metal-based ReagentsChromium(VI) reagents, Manganese(II) saltsSelective oxidation to disulfides. researchgate.net
Atmospheric OxygenO₂Can lead to slow oxidation, often catalyzed by base or metal ions.

Nucleophilic Character of this compound

The sulfur atoms in the thiol groups of this compound possess lone pairs of electrons, rendering them nucleophilic. This allows the molecule to act as a potent bis-nucleophile, reacting with a variety of electrophilic species. A significant application of this nucleophilicity is in nucleophilic aromatic substitution (SNAr) reactions. researchgate.net

In SNAr reactions, this compound can displace leaving groups (such as halides) on electron-deficient aromatic rings. By reacting with molecules containing two or more electrophilic sites, it can serve as a building block for the synthesis of complex macromolecular structures, including ladder macrocycles and extended networks. researchgate.net The dithiol can form two-point junctions, effectively bridging two electrophilic centers. This dynamic covalent chemistry allows for the synthesis of elaborate materials. researchgate.net

Electrophile TypeSpecific ExamplesPotential Product with this compound
Activated Aryl HalidesHexafluorobenzene, OctafluoronaphthaleneMacrocycles, ladder polymers via SNAr. researchgate.net
Alkyl Halides1-Bromododecane, Chloromethyl methyl etherThioether derivatives. nih.gov
Acyl HalidesAcetyl chlorideThioester derivatives.
Michael AcceptorsAcrolein, Methyl vinyl ketoneThioether adducts via conjugate addition.

Electrophilic Functionalization of the Naphthalene (B1677914) Scaffold

While the thiol groups exhibit nucleophilic reactivity, the naphthalene ring system itself can undergo electrophilic substitution. The reactivity of the naphthalene core is greater than that of benzene. libretexts.org In electrophilic attacks on unsubstituted naphthalene, the 1-position (alpha) is the most reactive site. This preference is due to the greater stability of the carbocation intermediate formed during the reaction, which can be stabilized by resonance structures that keep one of the rings fully aromatic. libretexts.org

In this compound, the thiol groups are ortho-, para-directing activators. However, the inherent high reactivity of the alpha positions in the naphthalene system is a dominant factor. The thiol groups at positions 2 and 7 would therefore be expected to direct incoming electrophiles to the adjacent alpha positions: 1, 3, 6, and 8. Given the higher intrinsic reactivity of the alpha-positions (1 and 8), substitution is most likely to occur at these sites. This is analogous to the bromination of 2,7-dialkoxynaphthalenes, which yields the 1,8-dibromo product. nih.gov

Reaction TypeTypical ReagentsPredicted Major Product(s)
BrominationBr₂, Lewis Acid1,8-Dibromo-naphthalene-2,7-dithiol
NitrationHNO₃, H₂SO₄1,8-Dinitro-naphthalene-2,7-dithiol
Friedel-Crafts AcylationRCOCl, AlCl₃1,8-Diacyl-naphthalene-2,7-dithiol
SulfonationH₂SO₄This compound-1,8-disulfonic acid

Engagement in Cycloaddition Reactions (e.g., Diels-Alder)

The naphthalene scaffold is generally a poor participant in Diels-Alder [4+2] cycloaddition reactions under standard thermal conditions. echemi.comkpfu.ru The primary reason for this low reactivity is the significant activation energy required to overcome the aromatic stabilization of the naphthalene ring system. echemi.com A Diels-Alder reaction would disrupt this aromaticity, which is energetically unfavorable.

Consequently, forcing naphthalene to act as a diene requires harsh conditions, such as high temperatures and pressures, or the use of highly reactive dienophiles. kpfu.runih.gov Even under these conditions, yields can be low due to the reversibility of the reaction at high temperatures. kpfu.ru However, alternative strategies have been developed to facilitate this transformation. The use of Lewis acid catalysts can accelerate the reaction. kpfu.ru More recently, photochemical methods, such as visible-light energy-transfer catalysis, have been shown to enable the intermolecular dearomative [4+2] cycloaddition of naphthalenes under mild conditions, providing access to bicyclic products. nih.gov Confining the reactants within a molecular cage host has also been demonstrated as a method to promote the reaction by overcoming entropic barriers. researchgate.net Therefore, while this compound is not expected to readily undergo Diels-Alder reactions, such transformations are not impossible but require specialized, non-classical conditions.

Condition/MethodDescriptionChallenge Being Addressed
High Temperature & PressureForces the reaction to proceed despite the high activation barrier. nih.govEnergetic cost of dearomatization.
Highly Reactive DienophilesLowers the activation energy of the transition state. kpfu.ruLow intrinsic reactivity of the naphthalene diene.
Lewis Acid CatalysisActivates the dienophile, increasing the reaction rate. kpfu.ruSlow reaction kinetics.
Photochemical CatalysisUses light energy to access excited states with lower cycloaddition barriers. nih.govEnergetic cost of dearomatization.
Host-Guest ChemistryPre-organizes reactants within a molecular host, reducing the entropic penalty. researchgate.netUnfavorable reaction entropy.

Coordination Chemistry and Metal Complexes of Naphthalene 2,7 Dithiol

Ligand Design Principles for Naphthalene-2,7-dithiol Coordination

The utility of this compound as a ligand is governed by several key principles inherent to its structure. As an aromatic dithiol, it can coordinate to metal centers in its neutral dithiol form (H₂L) or, more commonly, as a dianionic dithiolate (L²⁻) after deprotonation of the sulfhydryl groups.

The key design aspects include:

Bite Angle and Flexibility: Unlike peri-substituted dithiols such as naphthalene-1,8-dithiol, where the sulfur atoms are held in close proximity, the 2,7-substitution pattern places the thiol groups far apart on opposite sides of the naphthalene (B1677914) core. This large separation prevents the ligand from acting as a chelating agent for a single metal center. Instead, it is predisposed to act as a bridging ligand, connecting two different metal centers to form polynuclear complexes or coordination polymers.

Electronic Properties: The naphthalene backbone is a π-conjugated system that can influence the electronic properties of the resulting metal complex. The dithiolate groups are strong σ-donors, and the sulfur lone pairs can participate in π-interactions with the metal d-orbitals. This electronic communication through the naphthalene spacer can be crucial for applications in molecular electronics and materials science.

Steric Hindrance: The naphthalene framework provides a rigid and sterically defined environment around the coordinating sulfur atoms. This can be used to control the geometry of the resulting metal complexes and influence their solid-state packing.

The design principles for this compound favor its use in constructing extended structures rather than discrete mononuclear complexes, a feature that contrasts sharply with chelating dithiols like benzene-1,2-dithiol.

Formation and Characterization of Metal-Naphthalene-2,7-dithiol Complexes

The synthesis of this compound can be achieved from 2,7-dihydroxynaphthalene. One documented method involves a reaction with dimethylthiocarbamoyl chloride, followed by heating, recrystallization, and acidification to yield the final dithiol product google.com.

The formation of metal complexes typically involves the reaction of the deprotonated dithiolate, generated by treating this compound with a suitable base, and a metal salt (e.g., metal halides).

MClₓ + n/2 C₁₀H₆(SNa)₂ → [M(S₂C₁₀H₆)ₓ/₂]ₙ + n NaCl

Given its bridging nature, these reactions are expected to yield polymeric or oligomeric materials. Characterization of these complexes relies on a combination of analytical techniques:

Infrared (IR) Spectroscopy: Useful for monitoring the deprotonation of the S-H groups (disappearance of the S-H stretching band typically found around 2550 cm⁻¹) and observing metal-sulfur (M-S) vibrational modes at lower frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the ligand within the complex, assuming sufficient solubility.

Elemental Analysis: Confirms the empirical formula of the synthesized complexes.

While general synthetic routes are well-established for metal thiolates, specific, well-characterized examples of complexes derived from this compound are not extensively documented in the scientific literature.

Aromatic dithiols are frequently used to synthesize model compounds or synthetic analogues of the active sites of iron-sulfur proteins, such as hydrogenases nih.gov. These enzymes feature complex iron-sulfur clusters that are crucial for their catalytic activity chemrxiv.org. While studies specifically employing this compound are not prominent, research on the closely related naphthalene-1,8-dithiolate provides a clear example of how this class of ligands is used in the field nih.gov.

Diiron complexes mimicking the active site of [FeFe]-hydrogenase have been synthesized using various substituted naphthalene-1,8-dithiols and triiron dodecacarbonyl ([Fe₃(CO)₁₂]) nih.gov. These model complexes feature a butterfly Fe₂S₂ core bridged by the dithiolate ligand. The rigid naphthalene backbone helps to enforce a specific geometry on the iron-sulfur core nih.gov.

Electrochemical studies of these complexes show that substituents on the naphthalene ring can tune the reduction potentials of the diiron center. For example, electron-withdrawing groups make the complex easier to reduce nih.gov. These models serve as catalysts for the electrochemical reduction of protons, mimicking the function of hydrogenase nih.gov.

Table 1: Properties of Diiron Carbonyl Complexes with Naphthalene-1,8-dithiolate Ligands nih.gov
ComplexFe-Fe Distance (Å)First Reduction Potential (V vs Fc/Fc⁺)Catalytic Rate (h⁻¹)
[Fe₂(CO)₆(1,8-S₂-2,4,5,7-Cl₄C₁₀H₂)]2.529(1)-1.605.2 ± 0.8
[Fe₂(CO)₆(1,8-S₂C₁₀H₆)]2.506(1)-1.773.1 ± 1.1
[Fe₂(CO)₆(1,8-S₂-2,7-tBu₂C₁₀H₄)]Not Reported-1.842.9 ± 0.6

This work demonstrates the principle of using a rigid naphthalene dithiolate scaffold to create robust and electronically tunable models of biological iron-sulfur clusters. The geometry of this compound would likely lead to the formation of bridged or polymeric Fe-S assemblies rather than the chelated butterfly core seen with the 1,8-isomer.

This compound can serve as a precursor to dithiolene ligands. Dithiolene complexes, particularly with nickel and cobalt, are known for their rich redox chemistry and intense optical absorptions mdpi.comwikipedia.org. These complexes typically feature a square-planar geometry around the metal center and are often described with delocalized electronic structures where the formal oxidation state of the metal can be ambiguous wikipedia.org.

The synthesis of such complexes generally involves the reaction of a metal salt like nickel(II) chloride with the dithiolate ligand wikipedia.org. For a ligand like this compound, its bridging nature would be expected to lead to the formation of coordination polymers where [M(S-R-S)] units are linked together.

Nickel-Dithiolene Complexes: Neutral nickel(II) bis(dithiolene) complexes are typically square-planar, diamagnetic, and intensely colored wikipedia.org. They can undergo one or more reversible one-electron redox steps, making them interesting for materials applications mdpi.com.

Cobalt-Dithiolene Complexes: Cobalt complexes also form square-planar structures and exhibit rich electrochemical behavior researchgate.netresearchgate.net. They have been investigated as catalysts, for example, in the electrocatalytic and photocatalytic reduction of protons rsc.org.

Table 2: General Characteristics of Square-Planar Metal-Dithiolene Complexes
PropertyNickel(II) ComplexesCobalt(II) Complexes
Coordination Geometry Typically square-planarTypically square-planar
Magnetic Properties Often diamagnetic (low-spin d⁸)Often paramagnetic (low-spin d⁷, S=1/2)
Redox Behavior Can access multiple oxidation states (e.g., 0, 1-, 2-)Can access multiple oxidation states
Spectroscopic Features Strong absorptions in the visible and near-IR regionsComplex electronic spectra due to paramagnetic nature

This compound in Asymmetric Catalysis

While the naphthalene framework is a cornerstone of many "privileged" chiral ligands used in asymmetric catalysis, such as BINOL (1,1'-bi-2-naphthol) and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), the application of this compound in this field is not well-documented. The success of binaphthyl-based ligands stems from their stable C₂-symmetric, axially chiral scaffold, which creates a well-defined chiral environment around a metal center nih.govresearchgate.net.

Theoretically, a chiral ligand could be designed from the this compound scaffold using established principles, although such examples are not prevalent in the literature. Potential strategies include:

Introduction of Axial Chirality: By analogy to BINOL, one could envision a bi-naphthalene system based on a 2,2'-linked Naphthalene-7-thiol. Bulky groups at the 1 and 1' positions would hinder free rotation around the C-C single bond, creating stable atropisomers.

Attachment of Chiral Auxiliaries: Chiral groups could be attached elsewhere on the naphthalene ring system, creating a chiral environment near the coordinating sulfur atoms. Research on 2,7-disubstituted naphthalene derivatives has shown that chiral substituents can be introduced via palladium-catalyzed amination, leading to compounds that can recognize enantiomers researchgate.net.

The design of effective chiral ligands requires careful tuning of both steric and electronic properties to control the approach of a substrate to the catalytic metal center, thereby achieving high enantioselectivity nih.govresearchgate.net.

Given the lack of specific chiral ligands derived from this compound, there are no documented applications in asymmetric transformations. However, chiral dithiolene complexes with stereogenic centers on the ligand backbone have been synthesized and shown to form conducting materials where chirality influences the solid-state packing rsc.org. This demonstrates that chirality can be integrated into dithiolene systems.

Hypothetically, if a C₂-symmetric chiral bridging dithiolate ligand based on a binaphthyl framework were synthesized, it could be used to create chiral coordination polymers or metal-organic frameworks (MOFs). Such materials could potentially serve as heterogeneous catalysts for enantioselective reactions, combining the benefits of a well-defined chiral pocket with the recyclability of a solid-state catalyst.

Self Assembly Phenomena of Naphthalene 2,7 Dithiol Derivatives

Principles of Naphthalene-2,7-dithiol Driven Self-Assembly

The self-assembly of this compound derivatives is primarily governed by a combination of non-covalent and covalent interactions, dictated by the molecule's unique structure. The key driving forces include π-π stacking interactions and the versatile chemistry of the thiol groups.

π-π Stacking: The planar and electron-rich naphthalene (B1677914) core is predisposed to engage in π-π stacking interactions. iphy.ac.cn These interactions, where the aromatic rings arrange themselves in a face-to-face or parallel-displaced manner, are a significant factor in the organization of these molecules into larger aggregates and ordered arrays. iphy.ac.cn The planarity of the naphthalene diimide (NDI) system, a related class of compounds, makes it ideal for such π-stacking.

Thiol Group Functionality: The two thiol (-SH) groups are critical to the self-assembly process. They can act as anchoring points, allowing the molecules to bind to metal surfaces, particularly noble metals like gold, to form self-assembled monolayers (SAMs). surfacesciencewestern.comsemanticscholar.org Furthermore, the thiol groups can be oxidized to form disulfide bonds (-S-S-), covalently linking molecules together. They can also be deprotonated to form thiolates (-S⁻), which act as effective ligands for coordinating with metal ions. nsf.gov

Fabrication of Ordered Molecular Structures

A prominent application of the self-assembly properties of this compound is the fabrication of highly ordered molecular structures, most notably self-assembled monolayers (SAMs) on metal surfaces.

SAMs are molecular assemblies that form spontaneously on a surface, creating a thin, organized, and functional layer. Aromatic dithiols, such as this compound, are excellent candidates for forming robust and densely packed monolayers on gold surfaces. semanticscholar.org

The process involves the chemisorption of the thiol groups onto the gold substrate, forming strong gold-thiolate bonds. The bidentate nature of this compound allows for a chelating interaction with the surface, potentially leading to enhanced stability compared to monolayers formed from monothiols. semanticscholar.org Once anchored, the naphthalene units organize themselves to maximize favorable intermolecular interactions, primarily π-π stacking, resulting in a highly ordered, quasi-crystalline two-dimensional structure. The orientation of the naphthalene rings with respect to the substrate can be influenced by factors such as surface coverage and the specific preparation conditions.

ParameterDescriptionSignificance
Substrate Typically Au(111)Provides a clean, flat surface for ordered assembly.
Anchoring Group Thiol (-SH)Forms strong, stable bonds with the gold surface.
Molecular Backbone NaphthaleneProvides structural rigidity and drives ordering via π-π stacking.
Driving Forces Au-S bond formation, π-π stacking, van der Waals interactionsDictate the formation, ordering, and stability of the monolayer.
Resulting Structure Densely packed, oriented monolayerCreates a functional surface with tailored chemical and physical properties.

Metal-Directed Self-Assembly of this compound Systems

The thiol groups of this compound can act as powerful coordinating ligands for a variety of metal ions, enabling the construction of complex metallo-supramolecular architectures. This strategy, known as metal-directed self-assembly, utilizes the well-defined coordination geometry of metal ions to template the formation of discrete, predictable structures in high yields. nsf.gov

In this approach, this compound acts as a linear ditopic linker. When mixed with metal precursors that have specific angular coordination preferences (e.g., 90° for square-planar metals like Pd(II) or Pt(II)), the components can self-assemble into closed, polygon-like structures. The final architecture is a result of the interplay between the length and rigidity of the dithiol linker and the coordination number and geometry of the metal center. This method avoids the formation of undesired polymeric products by taking advantage of thermodynamic control, which allows the system to self-correct and settle into the most stable, discrete structure. nsf.gov

Metal Ion GeometryLinkerResulting Supramolecular Structure
Square Planar (e.g., Pd²⁺, Pt²⁺)This compoundMetallo-supramolecular squares or rectangles
Tetrahedral (e.g., Cu⁺, Ag⁺)This compound3D cages or tetrahedral complexes
Linear (e.g., Ag⁺)This compoundLinear coordination polymers

Formation of Thiacyclophanes and Related Macrocycles

The specific geometry of this compound makes it an excellent precursor for the synthesis of thiacyclophanes and other sulfur-containing macrocycles. nsf.gov Thiacyclophanes are a class of cyclophanes where sulfur atoms are incorporated into the bridging chains.

The formation of these macrocycles typically involves the creation of disulfide bonds through the oxidation of the thiol groups. By reacting two or more this compound units with an appropriate linker molecule containing reactive sites (e.g., dihaloalkanes), large macrocyclic structures can be assembled. Alternatively, direct oxidation of the dithiol can lead to the formation of a dimeric cyclophane containing two naphthalene units and two disulfide bridges.

The synthesis of these discrete macrocycles often requires techniques that favor intramolecular reactions over intermolecular polymerization, such as high-dilution conditions. nsf.gov A more advanced strategy involves the use of metal- or metalloid-directed self-assembly, where a template (such as As(III) or Sb(III)) is used to pre-organize the dithiol molecules, facilitating a high-yield cyclization upon oxidation. This method provides thermodynamic control, cleanly producing the desired macrocycle. nsf.gov The resulting thiacyclophanes can serve as hosts in host-guest chemistry or as precursors to other complex cyclophanes. nsf.gov

Applications of Naphthalene 2,7 Dithiol in Functional Materials and Systems

Organic Electronic Materials and Devices

The rigid, aromatic structure of the naphthalene (B1677914) unit is a foundational component in many organic electronic materials. Naphthalene and its derivatives are integral to the synthesis of organic photo-electronic materials due to their stable structure and versatile functionalization potential. nih.gov

The naphthalene core is a key building block for organic semiconductors, which are essential for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). gatech.edu The nature of charge transport in organic molecular crystals like naphthalene has been a subject of extensive research. Hole carriers in naphthalene crystals exhibit band-like transport, a desirable characteristic for efficient charge movement. aps.orgcaltech.eduarxiv.org

Derivatives such as naphthalene diimides (NDIs) are particularly prominent as high-performance n-type semiconductors. gatech.edunih.gov These materials are noted for their thermal, chemical, and photochemical stability, along with high electron affinities, which can lead to thin films with high charge-carrier mobility. gatech.edu The dithiol functionality of Naphthalene-2,7-dithiol allows it to act as a linker or anchor in more complex molecular architectures, influencing the electronic coupling and charge transport pathways within a material.

While high power conversion efficiencies have been achieved for organic solar cells, long-term operational stability remains a significant challenge for commercialization. rsc.org One promising and scalable approach to mitigate degradation is the use of stabilizing additives. rsc.org this compound (NDT) has been successfully evaluated as a stabilizing additive in organic photovoltaic devices. rsc.org

Its role is inspired by the natural glutathione (B108866) system in animals, which scavenges radicals and reactive oxygen species. rsc.org When incorporated into the active layer of an organic solar cell, NDT can effectively suppress degradation pathways without significantly compromising the initial photovoltaic performance. rsc.org This approach is part of a broader strategy where naphthalene-based additives are used to manipulate molecular aggregation and improve charge transport in the active layers of solar cells. rsc.org

A primary cause of efficiency loss and degradation in organic solar cells is trap-assisted recombination. mostwiedzy.plslideshare.net This non-radiative process occurs when charge carriers (electrons or holes) become localized in defect states, or "traps," within the material's bandgap, where they recombine without contributing to the photocurrent. mostwiedzy.pl

The incorporation of this compound as an additive has been shown to directly address this issue. rsc.org Research demonstrates that NDT reduces non-geminate recombination by decreasing the number of trap states and suppressing their formation during device operation. rsc.org This leads to a marked improvement in the outdoor operational stability of the solar cells. In one study, devices containing the NDT additive maintained over 90% of their initial efficiency after 200 hours of continuous outdoor aging under real sunlight conditions. rsc.org This suggests that using NDT as a stabilizing additive is a viable strategy for developing organic photovoltaic technologies with the long operational lifetimes required for commercial application. rsc.org

Table 1: Performance of Organic Solar Cells with this compound (NDT) Additive

ParameterDevice without NDTDevice with NDTReference
Initial EfficiencyBaselineNo significant drop rsc.org
Efficiency after 200h Outdoor AgingSignificant Degradation>90% of initial efficiency rsc.org
Mechanism of ImprovementN/AReduction of trap-assisted recombination rsc.org

Chemical Sensing Platforms

Naphthalene-based molecules are widely employed as fluorescent probes and chemosensors due to their favorable photophysical properties. mdpi.comrsc.org The thiol groups in this compound provide convenient points for anchoring the molecule to sensor surfaces or for interacting with specific analytes.

Derivatives of naphthalene are effective in creating fluorescent sensors for the detection of various analytes, particularly metal ions. For instance, sensors synthesized from 2-hydroxy naphthaldehyde have demonstrated high selectivity and affinity for aluminum ions (Al³⁺) in both ethanol (B145695) and buffered aqueous solutions. rsc.org These sensors operate via a fluorescence turn-on mechanism upon binding the target ion, allowing for sensitive detection with low detection limits, making them suitable for applications such as intracellular imaging. rsc.org The thiol groups of this compound can be used to immobilize such sensor molecules onto surfaces, for example, on gold nanoparticles or electrodes, to create robust sensing platforms.

Chirality is a critical aspect of modern chemistry and pharmacology, as the physiological activity of a drug can be exclusive to one of its enantiomers. researchgate.netsemanticscholar.org This necessitates the development of sensitive methods for enantioselective recognition and analysis. ncn.gov.pl Axially chiral thiolated naphthalene diimide derivatives have been synthesized and successfully used for the rapid and sensitive detection of β-blocker enantiomers, such as those of Atenolol. researchgate.netsemanticscholar.org

In these systems, the chiral naphthalene-based selector interacts differently with each enantiomer of the analyte. researchgate.net Surface Plasmon Resonance (SPR) and Atomic Force Microscopy (AFM) studies have shown that strong interactions occur only when the configurations of the selector and the analyte are opposite. researchgate.net Voltammetric sensors constructed with these thiolated naphthalene derivatives exhibit a wide analytical operating range, nanomolar detection limits, high selectivity, and long lifetimes, proving their utility in practical applications. researchgate.net

Table 2: Characteristics of a Chiral Sensor Based on a Thiolated Naphthalene Diimide Derivative for Atenolol Enantiomers

ParameterValueReference
Target AnalyteAtenolol (ATN) enantiomers researchgate.net
Analytical Operating Range5.0·10⁻³ to 1.0 µM researchgate.net
Detection LimitNanomolar (nM) range researchgate.net
Association Coefficient (SPR)10⁵–10⁶ M⁻¹ s⁻¹ researchgate.net
Key FeaturesHigh selectivity, long lifetime researchgate.net

Advanced Catalytic Systems

The utility of this compound in advanced catalytic systems is an emerging area of research. The thiol groups can act as anchoring points for catalytically active metal centers or can themselves participate in redox processes.

Scientific literature from the conducted research does not prominently feature the direct use of this compound as a primary component in systems for photocatalytic hydrogen evolution. While related naphthalene structures, such as naphthalene itself and naphthalene imide derivatives, have been investigated in conjunction with photocatalysts like Titanium dioxide (TiO₂) for hydrogen production, specific data on the performance or role of the 2,7-dithiol isomer in this application is not detailed in the available sources. mdpi.comnih.govresearchgate.net

The investigation into other specific catalytic roles of this compound is not extensively covered in the reviewed literature. Research on related naphthalene-based compounds includes the study of naphthalene diselenides as mimics for glutathione peroxidase, where the selenium atoms are the active sites. nih.govrsc.org Additionally, other naphthalene derivatives like naphthalene-based acetic acids have been used as ligands in coordination complexes. mdpi.com However, these studies focus on functionalities other than the dithiol group at the 2,7-positions for their catalytic activity.

Development of Thermoelectric Materials

This compound is relevant to the field of molecular electronics and thermoelectrics, where single molecules are used to convert heat gradients into electrical energy. In this context, dithiolated aromatic compounds are of particular interest because the two thiol groups can form robust chemical bonds with metal electrodes (typically gold), creating a stable single-molecule junction through which charge and heat transport can be measured. amazonaws.com The efficiency of a thermoelectric material is often evaluated by its power factor, which is proportional to the square of its Seebeck coefficient (S) multiplied by its electrical conductance (σ). cmu.edu

Recent research has explored complex molecular systems based on naphthalene cores to understand the relationship between molecular structure, charge transport, and thermoelectric properties. d-nb.inforsc.org In one such study, naphthalenophane molecules—structures containing two naphthalene units—were functionalized with thiol anchor groups. d-nb.inforsc.org The study compared a meta-connected naphthalenophane with a para-connected isomer, where the positioning of the thiol groups is analogous to different dithiol isomers of naphthalene. The meta-configuration is particularly relevant for understanding the properties that might be conferred by a 2,7-substitution pattern.

Using a scanning tunneling microscope break-junction (STM-BJ) technique, researchers measured the conductance and Seebeck coefficient for these molecular junctions. d-nb.inforsc.org The Seebeck coefficient provides information about the dominant charge transport orbital (i.e., whether it is HOMO- or LUMO-dominated) and the energy difference between that orbital and the electrode's Fermi level. cmu.edu For both the para- and meta-connected naphthalenophane compounds, the Seebeck coefficients were found to be similar, saturating at around 10 μV K⁻¹ as the molecular junction was stretched. d-nb.inforsc.org This indicates that the charge transport is likely governed by the same molecular orbital in both configurations. Theoretical modeling supported these findings, showing that the correlated behavior of conductance and the Seebeck coefficient can be explained by changes in the electronic coupling between the molecule and the electrodes. d-nb.inforsc.org

The detailed findings on the electrical and thermoelectric properties provide insight into how the geometry of thiol linkers on a naphthalene backbone, such as in this compound, influences performance at the single-molecule level.

Interactive Data Table: Thermoelectric and Conductance Properties of Naphthalenophane Molecular Junctions

The following table summarizes the experimental data for naphthalenophane compounds, which serve as models for understanding the behavior of naphthalene-dithiol isomers in molecular junctions. The data was obtained using STM-BJ and Mechanically Controllable Break Junction (MCBJ) techniques. d-nb.inforsc.org

CompoundMeasurement TechniqueConductance (G₀)*Seebeck Coefficient (S) (μV K⁻¹)
para-NaphthalenophaneMCBJ(1.1 ± 0.2) x 10⁻³Not Measured
para-NaphthalenophaneSTM-BJ(2.4 ± 1.1) x 10⁻³~10 (saturation)
meta-NaphthalenophaneMCBJ(1.3 ± 0.3) x 10⁻³Not Measured
meta-NaphthalenophaneSTM-BJ(2.0 ± 1.0) x 10⁻³~10 (saturation)

*G₀ is the quantum of conductance, equal to 2e²/h.

Computational and Theoretical Studies of Naphthalene 2,7 Dithiol

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) theory, are fundamental to investigating the electronic structure of molecules. These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for determining a molecule's reactivity and physical properties.

For the parent naphthalene (B1677914) (C₁₀H₈) molecule, extensive quantum computing analyses have been performed using various basis sets to determine its electronic characteristics. uoc.grsamipubco.com Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. samipubco.com The difference between these energies, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and stability. samipubco.com

Studies on naphthalene have shown that different basis sets in DFT calculations, such as aug-cc-pVQZ, yield slightly different values for these electronic properties. For instance, the HOMO-LUMO gap for naphthalene has been calculated to be around 4.75 eV. uoc.grsamipubco.com Such calculations for Naphthalene-2,7-dithiol would be expected to show a smaller HOMO-LUMO gap compared to naphthalene, as the sulfur atoms' lone pairs would raise the energy of the HOMO, making the molecule more reactive and a better electron donor.

Table 1: Theoretical Electronic Properties of Naphthalene (Illustrative)

PropertyMethod/Basis SetCalculated Value (eV)Reference
HOMO EnergyDFT/aug-cc-pVQZ-6.13 uoc.gr
LUMO EnergyDFT/aug-cc-pVQZ-1.38 uoc.gr
HOMO-LUMO GapDFT/aug-cc-pVQZ4.75 uoc.grsamipubco.com

This interactive table is based on data for the parent naphthalene molecule and serves as an example of the outputs from quantum chemical investigations.

Modeling of Electron Transport Properties in this compound Systems

The thiol (-SH) groups in this compound make it a prime candidate for use in molecular electronics, where it could act as a "molecular wire" bridging two metal electrodes (e.g., gold). researchgate.net Theoretical modeling is essential for predicting the electron transport properties of such molecular junctions. These models typically combine quantum chemical calculations with scattering theory to determine the conductance of a single molecule. nih.gov

While direct modeling of this compound is not widely reported, studies on related naphthalene derivatives, such as Naphthalene Diimides (NDIs), provide a framework for this analysis. mdpi.com In these studies, DFT is used to calculate the electronic structure of the molecule and its alignment with the Fermi levels of the electrodes. semanticscholar.org The transmission spectrum, which describes the probability of an electron passing through the molecule at a given energy, is then calculated. The conductance is directly related to the value of the transmission spectrum at the Fermi energy of the electrodes. researchgate.net

Simulation of Molecular Interactions and Self-Assembly Processes

This compound, like other alkanethiols and aromatic dithiols, has the potential to form self-assembled monolayers (SAMs) on metal surfaces. uoc.gr Molecular dynamics (MD) simulations are a key tool for studying the processes of molecular interaction and self-assembly. pusan.ac.kr These simulations model the movement of every atom in a system over time based on a classical force field, providing a dynamic view of how molecules organize. uoc.gr

MD simulations of alkanethiols on gold surfaces have provided detailed insights into the formation of ordered SAMs. pusan.ac.kr These studies reveal how intermolecular forces, such as van der Waals interactions between the aromatic rings, and the chemisorption of sulfur atoms onto the metal substrate govern the final structure of the monolayer. uoc.gr For this compound, simulations could predict the packing arrangement, molecular tilt angle, and phase behavior of the SAM on a given surface. nih.gov

These simulations can elucidate the complex interplay of forces that drive the self-assembly process:

Sulfur-Metal Bonding: The strong interaction between the thiol groups and the metal surface anchors the molecules.

π-π Stacking: The aromatic naphthalene cores would tend to stack together due to attractive van der Waals forces, promoting an ordered structure.

Steric Hindrance: The size and shape of the molecule influence how densely the molecules can pack on the surface.

By simulating these interactions, researchers can predict the structure and stability of the resulting nanomaterials. pusan.ac.kr

Theoretical Prediction of Chemical Behavior and Spectroscopic Signatures

Computational methods are widely used to predict the chemical behavior and spectroscopic signatures of molecules, which can then be used to verify experimental findings. For instance, DFT calculations can predict vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. semanticscholar.org

Theoretical studies on naphthalene have successfully calculated its vibrational spectra, showing good agreement with experimental data. semanticscholar.orgresearchgate.net The calculations can assign specific vibrational modes (e.g., C-H stretching, C-C ring deformation) to each predicted peak. researchgate.net This same methodology can be applied to this compound. The introduction of two C-S and S-H bonds would give rise to characteristic vibrational modes that could be predicted with high accuracy. For example, the S-H stretching vibration is typically observed in a distinct region of the IR spectrum.

Furthermore, theoretical calculations can predict other spectroscopic properties, such as the Nuclear Magnetic Resonance (NMR) chemical shifts and the Ultraviolet-Visible (UV-Vis) absorption spectrum. samipubco.com For naphthalene, the calculated ¹³C-NMR spectrum shows distinct peaks for the different carbon environments, which aligns with experimental observations. uoc.gr A similar theoretical analysis of this compound would predict the chemical shifts for its unique carbon and hydrogen atoms, providing a theoretical fingerprint of the molecule.

Comparative Analysis and Structure Activity Relationships of Naphthalene Dithiols

Positional Isomers of Naphthalene (B1677914) Dithiols (e.g., 1,3-, 1,4-, 1,5-, 2,6-, 1,8-Naphthalene Dithiols)

The positioning of the two thiol groups on the naphthalene core gives rise to several positional isomers, each with distinct physical and chemical properties. These differences arise from variations in symmetry, intramolecular interactions, and electronic effects.

The melting points of naphthalene dithiol isomers vary significantly, which is indicative of the differences in their crystal packing and intermolecular forces. For instance, 2,6-naphthalenedithiol (B1317318) has a melting point of 196–197°C, while 2,7-naphthalenedithiol melts at 186–188°C, and the 1,5-isomer has a lower melting point of 120–121°C. google.com In contrast, 1,8-naphthalenedithiol has a much lower melting point of 78-80°C. This trend suggests that the symmetry and the ability to form intermolecular hydrogen bonds of the mercapto groups play a crucial role in the solid-state packing. The high melting points of many isomers, coupled with the potential for boiling point elevation due to hydrogen bonding, can make purification by distillation challenging. google.com

The solubility in organic solvents also differs among the isomers. For example, 1,6-naphthalenedithiol exhibits better solubility in organic solvents compared to the 1,5-, 2,6-, and 2,7-isomers, which have low solubility and tend to remain in a crystalline form even when mixed with such solvents. google.com This difference in solubility can be critical for their application in solution-phase reactions or for processing into thin films for electronic devices.

The reactivity of the thiol groups is also influenced by their position. In 1,8-naphthalenedithiol, the proximity of the two thiol groups facilitates the formation of disulfide bonds and makes it a highly reactive compound. This isomer is often used as a ligand in coordination chemistry and as an intermediate in organic synthesis. The close proximity of the sulfur atoms can also lead to unique transannular bonding interactions upon photolysis in related dithiepins. acs.org The distinct positioning of the thiol groups in different isomers leads to varied applications, from being used as stabilizing additives in organic solar cells to improve operational stability to serving as building blocks for functional materials. rsc.org

Comparative Properties of Naphthalene Dithiol Isomers
IsomerMelting Point (°C)Molecular FormulaKey Characteristics
1,5-Naphthalene dithiol120-121C10H8S2Lower melting point compared to 2,6- and 2,7-isomers; low solubility in organic solvents. google.com
1,6-Naphthalene dithiol-C10H8S2Better solubility in organic solvents compared to other isomers. google.com
1,8-Naphthalene dithiol78-80C10H8S2Highly reactive due to proximity of thiol groups, used in coordination chemistry.
2,6-Naphthalene dithiol196-197C10H8S2High melting point, low solubility in organic solvents. google.com
2,7-Naphthalene dithiol186-188C10H8S2High melting point, low solubility in organic solvents. google.com

Chiral Binaphthalene Dithiol Analogues and their Distinct Properties

Axially chiral binaphthalene dithiols, particularly 1,1'-binaphthalene-2,2'-dithiol (BINAS), represent an important class of compounds with unique stereochemical properties. The chirality arises from the restricted rotation around the C-C single bond connecting the two naphthalene rings, leading to stable atropisomers.

These chiral dithiols are widely employed as ligands in asymmetric catalysis, where their well-defined, rigid chiral structure allows for the formation of enantioselective transition-metal complexes. These complexes can catalyze a variety of reactions, leading to products with high enantiomeric purity. The dual thiol functionality combined with the rigid binaphthyl backbone makes them particularly effective for this purpose.

Beyond catalysis, chiral binaphthalene dithiols are utilized as chiral sensors. Their ability to interact differently with molecules of different chiralities can induce changes in their spectroscopic properties, such as fluorescence or circular dichroism, which can be used to distinguish between enantiomers. This makes them valuable tools in drug discovery and quality control.

The properties of binaphthalene dithiols can be tuned by introducing substituents at various positions on the binaphthyl backbone. For example, functional groups at the 8,8' positions can influence the topology of the molecule and create a unique microenvironment for asymmetric transformations. nih.gov The synthesis of enantiomerically pure binaphthalene dithiols is a key step in harnessing their potential in these applications. acs.org

Applications of Chiral Binaphthalene Dithiol Analogues
AnalogueKey PropertyApplication
1,1'-Binaphthalene-2,2'-dithiol (BINAS)Axial chirality, rigid structureLigand in asymmetric catalysis, chiral sensor.
Substituted Binaphthalene DithiolsTunable steric and electronic propertiesCreation of unique chiral microenvironments for specific catalytic reactions. nih.gov

Structural and Functional Comparison with Naphthalene Diols

Comparing naphthalene dithiols with their oxygen analogues, naphthalene diols, reveals significant differences in their structural and functional properties, primarily due to the differences between sulfur and oxygen atoms.

Structurally, the C-S bond is longer and the C-S-H bond angle is different from the corresponding C-O and C-O-H parameters in diols. This can lead to different molecular geometries and crystal packing. In terms of electronic properties, sulfur is less electronegative and more polarizable than oxygen. This results in dithiols generally having lower oxidation potentials and different electronic absorption and emission properties compared to diols. The electronic properties of naphthalene derivatives are highly dependent on the nature and position of the substituents. researchgate.net

In coordination chemistry, both dithiols and diols can act as ligands. Naphthalene-2,3-diol, for example, has been used as a bridging ligand in the synthesis of lanthanide clusters with interesting magnetic and photophysical properties. nih.gov The softer nature of the sulfur atom in dithiols makes them preferable for coordinating with softer metal ions.

The π-stacking interactions, which are crucial in the self-assembly of aromatic molecules, are also affected by the substituent. A study on the 2-naphthalenethiol (B184263) dimer showed that it maintains the π-stacking arrangement predicted for naphthalene, with dispersion forces being the dominant stabilizing interaction. nih.gov The insertion of a thiol group preserves the stacked geometry rather than forming hydrogen-bonded structures, which might be different in the case of diols. nih.gov

Structural and Functional Comparison: Dithiols vs. Diols
PropertyNaphthalene DithiolsNaphthalene Diols
HeteroatomSulfur (S)Oxygen (O)
BondingLonger C-S bondShorter C-O bond
Electronic PropertiesMore polarizable, lower oxidation potential.Less polarizable, higher oxidation potential.
ReactivitySofter nucleophile, readily forms disulfides.Harder nucleophile, can act as potent H-atom donors (antioxidants). canada.cacanada.ca
Coordination ChemistryPreferential binding to soft metals.Can act as bridging ligands for various metals, including lanthanides. nih.gov
Intermolecular Interactionsπ-stacking often dominates over S-H···S hydrogen bonds. nih.govStrong O-H···O hydrogen bonding is common.

Concluding Remarks and Future Research Outlook for Naphthalene 2,7 Dithiol

Unexplored Synthetic Avenues

The current synthesis of Naphthalene-2,7-dithiol often involves multi-step processes starting from precursors like 2,7-dihydroxynaphthalene or naphthalene-2,7-disulfonic acid. One patented method describes the reaction of 2,7-dihydroxynaphthalene with dimethylthiocarbamoyl chloride, followed by heating, recrystallization, and acidification. google.com However, these traditional routes can present challenges related to yield, purity, and the use of harsh reagents. Patent literature highlights that isomers of naphthalenedithiol often have low solubility in organic solvents and a tendency to form disulfide polymers, complicating purification by crystallization or column chromatography. google.com

Future research should focus on developing more efficient, selective, and environmentally benign synthetic methodologies. Key areas for exploration include:

Catalytic C-S Coupling Reactions: Modern synthetic chemistry offers numerous strategies for forming carbon-sulfur bonds. Transition-metal-catalyzed reactions, for instance, could provide direct and milder routes to this compound from precursors like 2,7-dihalogenated naphthalenes. Research into copper-catalyzed coupling of aryl iodides with elemental sulfur has shown great promise for creating aryl thiols with high functional group tolerance and could be adapted for this specific molecule. organic-chemistry.org

Green Chemistry Approaches: The development of synthetic pathways that utilize greener solvents, such as water, and avoid toxic ligands is a critical goal. hep.com.cn Metal-free arylation of thiols using diaryliodonium salts represents another mild and experimentally simple avenue worth investigating. chemrxiv.org

Flow Chemistry and Process Optimization: Continuous flow synthesis could offer better control over reaction parameters, potentially minimizing the formation of undesirable disulfide byproducts and facilitating easier purification. This approach could also enhance the safety and scalability of the production process.

Novel Materials Design and Performance Enhancement

The unique structure of this compound makes it an excellent building block for a new generation of advanced materials. Its rigid, planar naphthalene (B1677914) core can impart thermal stability and desirable optical or electronic properties, while the dithiol functionalities offer versatile reaction sites for polymerization and coordination chemistry.

Advanced Polymers: this compound can serve as a key monomer for synthesizing novel polymers. Its incorporation into polymer chains could lead to materials with a high refractive index, which are valuable for optical applications. Furthermore, the creation of poly(arylene sulfide)s using this monomer could yield thermally stable and chemically resistant polymers. The thiol groups also open the door to creating cross-linked, reprocessable polymer networks through thiol-thioester exchange reactions, contributing to the development of recyclable and circular materials. nih.gov

Sulfur-Containing Metal-Organic Frameworks (MOFs): While many MOFs utilize carboxylate linkers, the use of thiol-based linkers is a less explored but highly promising area. Naphthalene derivatives, such as naphthalene-2,6-dicarboxylic acid, are already known to form diverse and stable MOFs with various metal ions. frontiersin.orgnih.gov By analogy, this compound could be employed as a sulfur-containing organic linker to construct novel MOFs. The "softer" nature of the sulfur donor atoms compared to oxygen could lead to MOFs with unique coordination geometries and affinities for specific metal ions. These new materials could exhibit interesting properties for gas storage, separation, catalysis, or chemical sensing.

Integration with Emerging Technologies

The electronic and chemical properties of this compound make it a strong candidate for integration into various emerging technologies, particularly in the field of organic electronics and sensing.

Organic Electronics: Research has already demonstrated that naphthalene dithiol (NDT) can act as an effective stabilizing additive in organic photovoltaic (OPV) cells. Its presence helps to reduce trap-assisted recombination and significantly improves the long-term operational stability of the devices under real-world conditions. rsc.orgresearchgate.net This suggests a future role in scavenging radicals and reactive oxygen species in organic electronic devices. Further research could explore its use not just as an additive but as a component of the active layers in organic thin-film transistors (OTFTs) or as an interfacial layer to improve charge injection/extraction in organic light-emitting diodes (OLEDs). The naphthalene core is a well-established component in n-type organic semiconductors, suggesting that polymers or derivatives of this compound could be designed for such applications. nih.govgatech.edu

Chemical and Biological Sensors: The thiol groups in this compound have a strong affinity for noble metal surfaces, such as gold. This property can be exploited to create self-assembled monolayers (SAMs) on sensor electrodes. These functionalized surfaces could form the basis of highly sensitive and selective chemical sensors. The naphthalene ring system provides a platform for molecular recognition through π-π stacking or other non-covalent interactions, and the binding of an analyte could induce a measurable change in the electrical or optical properties of the device.

Sustainable Chemistry Perspectives

Beyond performance and functionality, the lifecycle and environmental impact of chemical compounds are of increasing importance. This compound can be viewed through the lens of sustainable chemistry, presenting both challenges and opportunities.

From Sustainable Feedstocks: A long-term goal for sustainable chemistry is the production of key chemical building blocks from renewable resources rather than fossil fuels. While naphthalene is traditionally derived from coal tar or petroleum, future research could explore biosynthetic pathways or the conversion of biomass-derived platform chemicals into aromatic structures, eventually providing a sustainable source for the naphthalene core. ijrpr.com

Atom Economy and Process Efficiency: As outlined in the unexplored synthetic avenues, a key sustainability goal is the development of manufacturing processes that are highly atom-economical, minimize waste, and operate under milder conditions. The shift from stoichiometric reagents to catalytic systems is central to achieving this objective for this compound production. beilstein-journals.org

Designing for Recyclability: The creation of materials, particularly polymers, from this compound should incorporate principles of circular design. As mentioned, the dynamic nature of thiol-thioester bonds could be leveraged to create polymers that can be depolymerized and repolymerized, reducing landfill waste and promoting a circular materials economy. nih.gov

Q & A

Q. What are the recommended synthetic routes for producing Naphthalene-2,7-dithiol, and how is purity validated?

  • Methodological Answer : this compound can be synthesized via thiolation of naphthalene diols or their derivatives. A common approach involves substituting hydroxyl groups with thiols using reagents like phosphorus pentasulfide (P₂S₅) under controlled temperatures. For example, naphthalene-2,7-diol derivatives (e.g., propoxylated intermediates) can be functionalized with methacrylic acid and epichlorohydrin, followed by thiolation steps .
  • Characterization : Purity is validated via:
  • Spectroscopy : FTIR (S-H stretch ~2550 cm⁻¹), ¹H/¹³C NMR (thiol proton δ ~1.5–2.5 ppm, absence of hydroxyl peaks).
  • Chromatography : HPLC with UV detection at 254 nm to monitor residual reactants .

Q. How should researchers evaluate the risk of bias in toxicological studies on this compound?

  • Methodological Answer : Use standardized risk of bias (RoB) questionnaires (Table C-6/C-7 in ) to assess:
  • Selection Bias : Randomization of dosing and allocation concealment.
  • Performance/Detection Bias : Blinding of personnel during experiments and outcome assessment.
  • Attrition Bias : Completeness of data (e.g., exclusion rates ≤10% acceptable).
    Studies are categorized into three RoB tiers, with Tier 1 indicating high confidence in exposure characterization and outcome validity .

Advanced Research Questions

Q. What experimental strategies reconcile contradictions between in vitro and in vivo toxicity data for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic differences (e.g., hepatic activation in vivo vs. direct cell exposure in vitro). To resolve these:
  • Comparative Metabolism Studies : Use liver microsomes or S9 fractions to identify active metabolites.
  • Dosage Alignment : Adjust in vitro concentrations to match in vivo tissue levels (accounting for bioavailability).
  • Endpoint Harmonization : Align assays (e.g., oxidative stress markers like glutathione depletion) across models .

Q. How do copolymerization parameters affect the thermal stability of this compound-derived polymers?

  • Methodological Answer : Thermal stability is influenced by:
  • Crosslinking Density : Higher divinylbenzene (DVB) content increases glass transition temperature (Tg) but may reduce flexibility.
  • Monomer Ratios : Copolymers with methyl methacrylate (MMA) show 10–15% higher decomposition temperatures (Td ~300–350°C) compared to styrene (St)-based systems.
  • Analytical Tools : TGA (10°C/min under N₂) quantifies mass loss, while DSC identifies Tg shifts. Example data from shows dimethacrylate copolymers retain >80% mass at 250°C .

Q. What advanced statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :
  • Benchmark Dose (BMD) Modeling : Preferred over NOAEL/LOAEL for continuous data (e.g., enzyme inhibition).
  • Mixed-Effects Models : Account for inter-species variability in multi-study analyses.
  • Bayesian Meta-Analysis : Integrates heterogeneous datasets (e.g., conflicting EC₅₀ values) with prior toxicity data on structural analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.